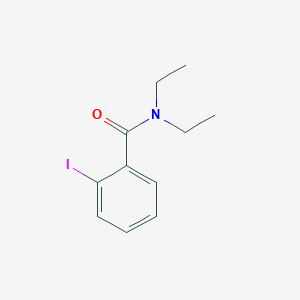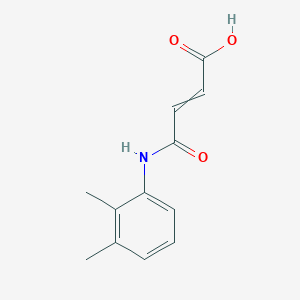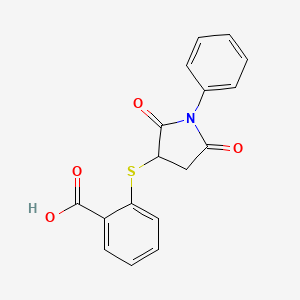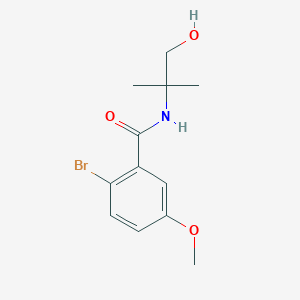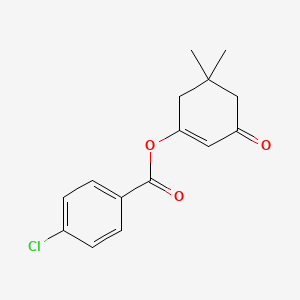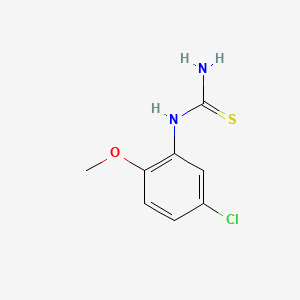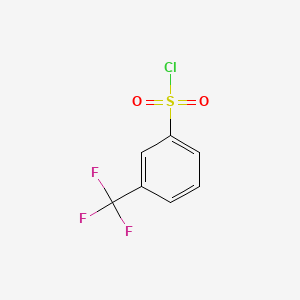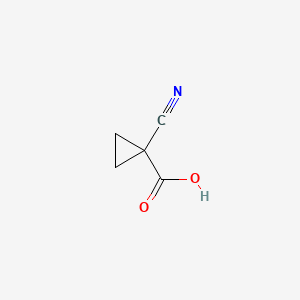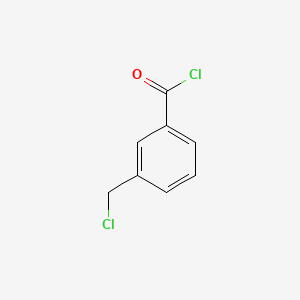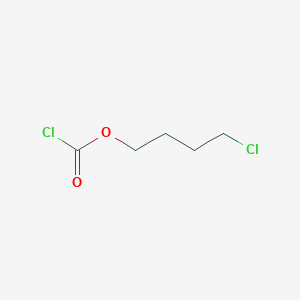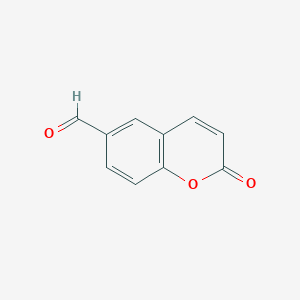
クマリン-6-カルボキシアルデヒド
概要
説明
Coumarin-6-carboxaldehyde is an optical, antibacterial compound that has been shown to be effective against staphylococcus and other bacteria . It is used in the synthesis of thiosemicarbazide and as a red fluorescent dye .
Synthesis Analysis
Coumarin and its derivatives can be prepared in the laboratory . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of Coumarin-6-carboxaldehyde is C10H6O3 . The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis
Coumarin and its derivatives have been intensively screened for different biological properties . The reaction of isatins with 1,2-dibromoalkanes afforded compound 31, and further reaction of 31 with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione 32 .Physical and Chemical Properties Analysis
Coumarin-6-carboxaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 383.1±37.0 °C at 760 mmHg, and a flash point of 176.0±26.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学的研究の応用
蛍光化学センサー
クマリン-6-カルボキシアルデヒドは、蛍光化学センサーの開発において広く使用されています。これらの化学センサーは、分子イメージングにとって不可欠であり、分析化学、生物有機化学、材料化学において応用されています。 この化合物の蛍光特性により、低コストの蛍光材料を作成するための優れた候補となっています .
生体分子の蛍光標識
この化合物は、ペプチド、タンパク質、オリゴヌクレオチド、核酸、炭水化物などの生体分子の蛍光標識において重要な役割を果たしています。 これらの分子を標識する能力は、さまざまな生物学的研究や医療診断に不可欠です .
金属イオン検出
クマリン誘導体、特にクマリン-6-カルボキシアルデヒドは、金属イオンの検出に使用されています。 この用途は、特に金属イオン検出が重要な環境モニタリングや工業プロセスにおいて重要です .
ミクロ環境極性検出
この化合物は、細胞やその他の生物学的システム内のミクロ環境極性変化の検出にも使用されています。 これは、細胞膜ダイナミクスやタンパク質フォールディングに関する貴重な洞察を提供することができます .
pH検出
極性検出に加えて、クマリン-6-カルボキシアルデヒドは、生物学的システム内のpH検出に使用されます。 これは、pHが役割を果たす生化学的経路や疾患メカニズムを理解するために不可欠です .
合成と官能基化
クマリンの合成と官能基化は、さまざまな機能性フラグメントを組み込む、または補足的な環状構造を構築することを可能にする革新的な戦略が見られました。 これは、得られた化合物の生物学的および物理化学的特性を強化します .
生物学的特性調査
最近の研究は、クマリン-6-カルボキシアルデヒドを含むクマリン系の生物学的特性の調査に焦点を当てています。 この研究は、これらの化合物の潜在的な治療的応用を理解するために不可欠です .
薬理学的活性
クマリンは、抗菌性、抗真菌性、抗ウイルス性、抗酸化性、抗炎症性、抗血栓性、抗がん性、抗凝固性など、幅広い薬理学的活性を示します。 これらの活性は、創薬および医療研究において貴重なものです .
作用機序
Target of Action
Coumarin-6-carboxaldehyde, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .
Mode of Action
The strength of their binding to the target is augmented by additional interactions involving the substituents present on the coumarin scaffold .
Biochemical Pathways
Coumarins are secondary metabolites originating from the phenylpropanoid pathway . They undergo various modifications, contributing to their diverse biological and therapeutic properties . The biosynthesis of coumarin from 4′-coumaroyl-S-CoA central metabolite takes place through the 6′-hydroxylation, the trans > cis isomerization of the exocyclic double bond, and the final lactonization/cyclization reaction .
Pharmacokinetics
Coumarins generally exhibit variable absorption, distribution, metabolism, and excretion (adme) properties . These properties significantly impact the bioavailability of the compound.
Result of Action
Coumarins are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects . They also play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Coumarin-6-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, coumarin-6-carboxaldehyde interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
Coumarin-6-carboxaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, coumarin-6-carboxaldehyde can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, coumarin-6-carboxaldehyde can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of coumarin-6-carboxaldehyde involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, coumarin-6-carboxaldehyde inhibits monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coumarin-6-carboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that coumarin-6-carboxaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to coumarin-6-carboxaldehyde in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of coumarin-6-carboxaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and improving neurological function . At high doses, coumarin-6-carboxaldehyde can cause toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
Coumarin-6-carboxaldehyde is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of coumarin-6-carboxaldehyde is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of coumarin-6-carboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, coumarin-6-carboxaldehyde can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Coumarin-6-carboxaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with metabolic enzymes and signaling proteins, while in the nucleus, it can influence gene expression by binding to DNA and transcription factors . Understanding the subcellular localization of coumarin-6-carboxaldehyde is important for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-oxochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCHYJGDSCWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370977 | |
| Record name | Coumarin-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51690-26-7 | |
| Record name | Coumarin-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde in the synthesis of antimicrobial compounds?
A: Coumarin derivatives, including 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde, are known to exhibit diverse biological activities, including antimicrobial properties. This specific derivative possesses a reactive aldehyde group, making it a suitable building block for constructing more complex heterocyclic systems like 2-iminochromenes and chromenopyridines. The researchers aimed to leverage this reactivity to synthesize novel compounds and evaluate their potential as antimicrobial agents [].
Q2: Does the study provide any insights into the Structure-Activity Relationship (SAR) concerning the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety and the observed antimicrobial activity?
A: While the study primarily focuses on the overall synthesized structures (2-iminochromenes and chromenopyridines), it does highlight that the synthesized compounds exhibited varying degrees of antibacterial and antifungal activity. This suggests that the presence and modification of the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety within the final structures contribute to the observed activity. Specifically, the study mentions that a 3D pharmacophore model was generated to understand the structural requirements for antibacterial activity []. Further analysis of this model, in conjunction with the activity data, could potentially reveal specific SAR trends related to this coumarin derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)
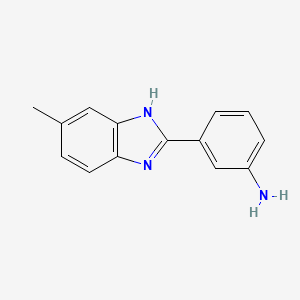
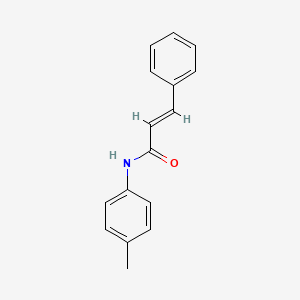
![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)
